2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile
説明
特性
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4S/c18-17(19,20)11-24-15(25)10-23(16(24)26)13-5-7-22(8-6-13)29(27,28)14-4-2-1-3-12(14)9-21/h1-4,13H,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENTYPJQIHNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structural features include an imidazolidinone moiety and a piperidine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperidine Ring: A six-membered ring containing nitrogen that is often associated with various pharmacological activities.
- Imidazolidinone Moiety: A five-membered ring that enhances the compound's lipophilicity and biological interactions.
- Trifluoroethyl Group: This group increases the compound's lipophilicity, potentially improving its absorption and distribution within biological systems.
Antimicrobial Activity
Research has indicated that compounds structurally similar to 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown significant antibacterial and antifungal effects against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent antibacterial | 625–1250 µg/mL |
| Candida albicans | Significant antifungal | Variable across derivatives |
| Escherichia coli | No activity | N/A |
| Pseudomonas aeruginosa | Moderate activity | 625 µg/mL |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways: The sulfonamide group may interfere with bacterial folic acid synthesis.
- Membrane Disruption: The lipophilic nature of the trifluoroethyl group can disrupt microbial membranes.
- DNA Interaction: The nitrile group may participate in interactions with nucleic acids, potentially inhibiting replication.
Case Studies
Several studies have investigated the biological effects of similar compounds. For instance:
- A study on imidazolidine derivatives demonstrated their efficacy against S. aureus and C. albicans, suggesting that modifications to the core structure can enhance or diminish biological activity .
- Another investigation focused on the synthesis and characterization of dioxolane derivatives that exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Synthesis
The synthesis of 2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile typically involves multi-step organic reactions including:
- Formation of the imidazolidinone core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Sulfonation to incorporate the sulfonyl group.
類似化合物との比較
Core Structural Elements
- Target Compound: Combines a piperidine ring, sulfonyl linker, dioxoimidazolidine, and benzonitrile. The trifluoroethyl group distinguishes it from non-fluorinated analogs.
- Lansoprazole-Related Compound A (): Features a pyridine ring instead of piperidine, with a sulfonyl bridge connecting to a benzimidazole. Used in proton pump inhibitors, highlighting differences in therapeutic targeting .
- 4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile (): Shares the dioxoimidazolidine and benzonitrile motifs but replaces the piperidine-sulfonyl group with a benzyl-difluorobenzo substituent, suggesting divergent binding interactions .
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Contains imidazole and bipyridine moieties but lacks sulfonyl or dioxo groups, emphasizing applications in fluorescence or catalysis rather than enzyme modulation .
Functional Group Impact
- Trifluoroethyl vs.
- Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound provides greater stability and polarity than sulfinyl linkages (e.g., ), influencing solubility and reactivity .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The target compound’s sulfonyl group enhances aqueous solubility compared to sulfinyl analogs (), while the piperidine ring may improve bioavailability over pyridine-based structures () .
- The trifluoroethyl group likely increases metabolic stability relative to non-fluorinated imidazolidines, as seen in ’s fluorinated derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
